molecular formula C12H19NO3 B1332442 5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid CAS No. 429651-03-6

5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid

Cat. No.: B1332442
CAS No.: 429651-03-6
M. Wt: 225.28 g/mol
InChI Key: ICXXGMOHARFANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid is an organic compound with the molecular formula C12H19NO3 It is characterized by the presence of a furan ring, a carboxylic acid group, and a diisopropylamino-methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, under acidic or basic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, such as the oxidation of an aldehyde or alcohol precursor.

    Attachment of the Diisopropylamino-Methyl Group: The diisopropylamino-methyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the diisopropylamino-methyl moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and the carboxylic acid group can be oxidized under appropriate conditions to form corresponding oxidized products.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The diisopropylamino-methyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the carboxylic acid group may yield 5-[(Diisopropylamino)-methyl]-furan-2-methanol.

Scientific Research Applications

5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The diisopropylamino-methyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Diethylamino)-methyl]-furan-2-carboxylic acid
  • 5-[(Dimethylamino)-methyl]-furan-2-carboxylic acid
  • 5-[(Dipropylamino)-methyl]-furan-2-carboxylic acid

Uniqueness

5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid is unique due to the presence of the diisopropylamino-methyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-[[di(propan-2-yl)amino]methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-8(2)13(9(3)4)7-10-5-6-11(16-10)12(14)15/h5-6,8-9H,7H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXXGMOHARFANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=C(O1)C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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